molecular formula C9H17N B1281768 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine CAS No. 64284-82-8

6,6-Dimethylbicyclo[3.1.1]heptan-2-amine

Cat. No.: B1281768
CAS No.: 64284-82-8
M. Wt: 139.24 g/mol
InChI Key: VFQYFRUGGATHGJ-UHFFFAOYSA-N
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Description

6,6-Dimethylbicyclo[3.1.1]heptan-2-amine is a bicyclic amine compound with the molecular formula C9H17N and a molecular weight of 139.24 g/mol . This compound is characterized by its unique bicyclic structure, which includes a seven-membered ring with two methyl groups at the 6-position and an amine group at the 2-position. It is also known by its IUPAC name, this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine typically involves the cyclization of suitable precursors under specific conditions. One common method is the reduction of 6,6-Dimethylbicyclo[3.1.1]heptan-2-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) as solvents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and the presence of the amine group allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. The exact pathways and targets can vary depending on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Uniqueness: 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine is unique due to its amine functionality, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both synthetic and research applications .

Properties

IUPAC Name

6,6-dimethylbicyclo[3.1.1]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-9(2)6-3-4-8(10)7(9)5-6/h6-8H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQYFRUGGATHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00528779
Record name 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00528779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64284-82-8
Record name 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00528779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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